7-Ethoxyresorufin N-Oxide
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Overview
Description
7-Ethoxyresorufin N-Oxide is a derivative of resazurin, known for its application as a fluorescent probe in biochemical and cell-based assays. This compound is particularly significant in the study of cytochrome P450 enzymes, especially CYP1A1, due to its role as a fluorometric substrate and competitive inhibitor .
Mechanism of Action
Target of Action
The primary target of 7-Ethoxyresorufin N-Oxide is the Cytochrome P450 enzyme, specifically the CYP1A1 isoform . This enzyme plays a crucial role in the metabolism of xenobiotics and several endogenous chemicals .
Mode of Action
This compound acts as a fluorometric substrate and a competitive inhibitor of the CYP1A1 enzyme . It competes with other substrates for the active site of the enzyme, thereby inhibiting the enzyme’s activity . Additionally, it also inhibits NO synthase .
Biochemical Pathways
The interaction of this compound with CYP1A1 affects the metabolic pathways involving this enzyme. The inhibition of CYP1A1 can impact the metabolism of various xenobiotics and endogenous chemicals . The inhibition of NO synthase can also affect the production of nitric oxide, a key signaling molecule in various physiological processes .
Pharmacokinetics
Given its role as a substrate and inhibitor of cyp1a1, it is likely that it undergoes metabolism by this enzyme .
Result of Action
The inhibition of CYP1A1 by this compound can lead to changes in the metabolism of various substances, potentially affecting their bioavailability and biological effects . The inhibition of NO synthase can impact the production of nitric oxide, potentially influencing various physiological processes .
Biochemical Analysis
Biochemical Properties
7-Ethoxyresorufin N-Oxide interacts with certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics . The mechanism of action of this compound involves its deethylation by these cytochrome P450 enzymes, a process that converts it into resorufin, a highly fluorescent compound .
Cellular Effects
In cellular processes, this compound influences cell function by interacting with the cytochrome P450 enzyme family. It is a substrate for certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics .
Molecular Mechanism
The molecular mechanism of this compound involves its deethylation by cytochrome P450 enzymes, a process that converts it into resorufin, a highly fluorescent compound . This transformation is central to the 7-Ethoxyresorufin-O-deethylase (EROD) assay, a widely employed method to assess the enzymatic activity of CYP1A1 .
Temporal Effects in Laboratory Settings
It is known that the fluorescence of resorufin, which emits at around 590 nm when excited at 572 nm, allows for sensitive, real-time monitoring of enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of the cytochrome P450 enzyme family . It is a substrate for certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyresorufin N-Oxide typically involves the ethoxylation of resorufin. The reaction conditions often include the use of ethyl iodide and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete ethoxylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in cGMP (current Good Manufacturing Practice) facilities to meet the standards required for research and industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of cytochrome P450 enzymes, leading to the formation of resorufin.
Substitution: It can participate in substitution reactions where the ethoxy group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, NADPH.
Reduction: Neuronal nitric oxide synthase, NADPH.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Resorufin.
Reduction: Inhibited nitric oxide synthesis products.
Scientific Research Applications
7-Ethoxyresorufin N-Oxide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a fluorometric substrate for studying cytochrome P450 enzyme activity.
Biology: The compound is used in assays to measure enzyme activity and to study the metabolism of xenobiotics.
Medicine: It is employed in toxicology studies to assess the effects of drugs and environmental pollutants on enzyme activity.
Industry: The compound is used in the development of biochemical assays and in the production of fluorescent probes for various applications
Comparison with Similar Compounds
Resorufin: The parent compound of 7-Ethoxyresorufin N-Oxide, used in similar applications but without the ethoxy group.
7-Ethoxyresorufin: A closely related compound used as a fluorometric substrate and inhibitor of cytochrome P450 enzymes.
Uniqueness: this compound is unique due to its specific interaction with both cytochrome P450 enzymes and neuronal nitric oxide synthase. This dual functionality makes it a valuable tool in biochemical and toxicological studies, providing insights into enzyme activity and inhibition mechanisms.
Properties
IUPAC Name |
7-ethoxy-10-oxidophenoxazin-10-ium-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-2-18-10-4-6-12-14(8-10)19-13-7-9(16)3-5-11(13)15(12)17/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPCTJAXIHCATC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747744 |
Source
|
Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3705-80-4 |
Source
|
Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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